Enantiomeric Integrity: (3R) vs. (3S) Configuration Defines a Distinct Chiral Chemical Entity
The target compound possesses the (3R) absolute configuration at the β-amino carbon. The (3S)-enantiomer, (3S)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid (CAS 1270257‑25‑4), is catalogued as a separate compound by commercial suppliers and constitutes a distinct chemical entity . No published head-to-head biological comparison of the two enantiomers was identified in the open literature as of the search date; however, extensive precedent within the 3-amino-3-arylpropionic acid class demonstrates that enantiomeric configuration is a critical determinant of both enzyme-inhibitory potency and receptor-binding affinity [1][2]. The Kashif et al. (2018) study of phthaloyl derivatives of this scaffold showed that TcTS inhibition and trypanocidal activity varied substantially depending on aryl substitution, with the lead compound D-11 achieving 86.9 % ± 5 enzyme inhibition vs. the natural ligand DANA at −7.8 kcal·mol⁻¹ binding affinity [2].
| Evidence Dimension | Absolute stereochemical configuration at C3 |
|---|---|
| Target Compound Data | (3R) configuration (CAS 1269778-26-8) |
| Comparator Or Baseline | (3S)-enantiomer (CAS 1270257-25-4); no published comparative bioactivity data available |
| Quantified Difference | Qualitatively distinct chemical entities; enantiomeric excess and optical rotation values are batch-dependent and must be verified by the end-user |
| Conditions | Chiral HPLC or polarimetric analysis; no published comparative biological assay identified |
Why This Matters
In chiral drug-discovery programs, procurement of the incorrect enantiomer can lead to false-negative screening results or misleading structure–activity relationships; verifying the (3R) configuration is essential for reproducible SAR.
- [1] Renault, S.; Guillon, J.; Huard, M.; Miel, H.; Stiebing, S.; Le Bourn, S.; Boulouard, M.; Dallemagne, P.; Rault, S. Synthesis and CNS Activity of New 3-Amino-3-arylpropionic Acid Derivatives. Pharm. Pharmacol. Commun. 1999, 5 (3), 217–223. DOI: 10.1211/146080899128734631. View Source
- [2] Kashif, M.; Moreno-Herrera, A.; Villalobos-Rocha, J. C.; Nogueda-Torres, B.; Pérez-Villanueva, J.; Rodríguez-Villar, K.; Medina-Franco, J. L.; de Andrade, P.; Carvalho, I.; Rivera, G. Synthesis, Molecular Docking and Biological Evaluation of Novel Phthaloyl Derivatives of 3-Amino-3-aryl Propionic Acids as Inhibitors of Trypanosoma cruzi Trans-Sialidase. Eur. J. Med. Chem. 2018, 156, 252–268. DOI: 10.1016/j.ejmech.2018.07.005. View Source
